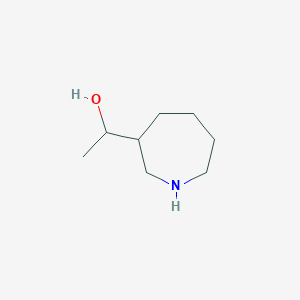
(1R)-1-(azepan-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(azepan-3-yl)ethanol is an organic compound that features a seven-membered azepane ring with an ethanol group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(azepan-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1R)-1-(azepan-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes or other large-scale reduction techniques. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(azepan-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: (1R)-1-(azepan-3-yl)ethanone or (1R)-1-(azepan-3-yl)acetaldehyde.
Reduction: (1R)-1-(azepan-3-yl)ethane.
Substitution: Various substituted azepane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1R)-1-(azepan-3-yl)ethanol can serve as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
The compound may be used in the study of biological systems, particularly in understanding the interactions of azepane derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, especially those targeting neurological or psychiatric conditions due to the azepane ring’s known activity in the central nervous system.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of various chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(azepan-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The azepane ring can influence the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(piperidin-3-yl)ethanol: Similar structure but with a six-membered piperidine ring.
(1R)-1-(morpholin-3-yl)ethanol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(1R)-1-(azepan-3-yl)ethanol is unique due to its seven-membered ring, which can confer different chemical and biological properties compared to six-membered ring analogs. This uniqueness can be exploited in the design of new compounds with specific desired activities.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-(azepan-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-7(10)8-4-2-3-5-9-6-8/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
AIJHMMMPVDWXIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


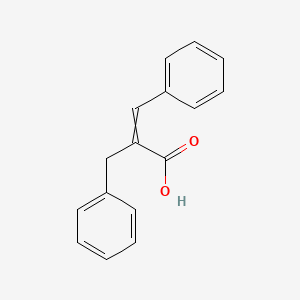

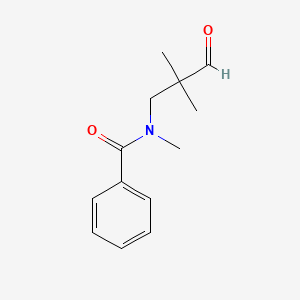
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
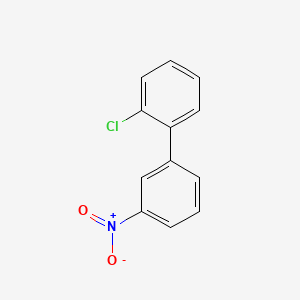
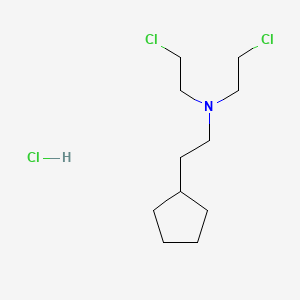
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
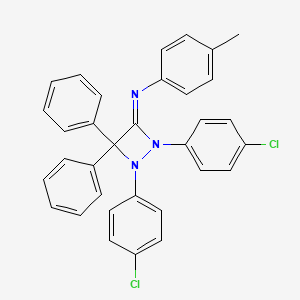
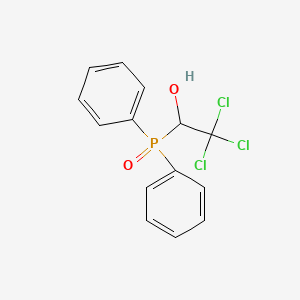
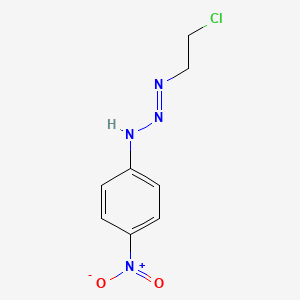

![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
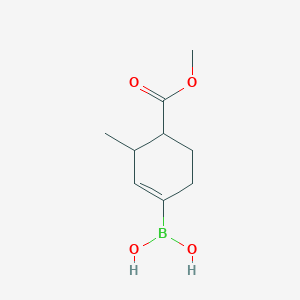
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
